molecular formula C13H23N3O4S2 B2938477 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine CAS No. 1797176-24-9

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Cat. No.: B2938477
CAS No.: 1797176-24-9
M. Wt: 349.46
InChI Key: QJPRTJUADAVJPC-UHFFFAOYSA-N
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Description

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a complex organic molecule that finds relevance in various scientific and industrial fields due to its unique structural and chemical properties. Its synthesis, reactivity, and application have been subjects of significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound often employs high-efficiency catalytic processes to ensure yield and purity. Conditions such as controlled temperature, pressure, and pH levels are crucial to optimizing the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions including oxidation, reduction, and substitution reactions.

  • Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), yielding sulfone derivatives.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfinyl or thiol groups.

Major Products

The primary products from these reactions depend on the reaction conditions and reagents used. For example, oxidation may lead to more highly oxidized sulfone structures, while reduction can produce sulfide derivatives.

Scientific Research Applications

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine has broad applications in multiple disciplines:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis.

  • Biology: : This compound can be used in studying sulfonyl group interactions with biological macromolecules.

  • Medicine: : It is investigated for potential pharmacological effects, particularly in relation to enzyme inhibition.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves the interaction with specific molecular targets through its sulfonyl groups. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds include other sulfonylated piperidines and imidazoles. For example:

  • 4-(methylsulfonyl)piperidine

  • 1-(ethylsulfonyl)imidazole

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine lies in its specific sulfonyl substitutions, which confer distinct properties and functionalities.

Conclusion

This compound is a multifaceted compound with a wide range of applications and reactions. Its unique structure allows for diverse chemical transformations and significant utility in research and industry.

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S2/c1-11(2)9-21(17,18)12-4-6-16(7-5-12)22(19,20)13-8-15(3)10-14-13/h8,10-12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPRTJUADAVJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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